![molecular formula C17H18F2N4O B2545273 2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde CAS No. 2248872-86-6](/img/structure/B2545273.png)
2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde is a complex organic compound that features a pyrimidine ring substituted with a carbaldehyde group and a diazepane ring. The presence of difluorophenyl and methyl groups adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazepane ring, followed by the introduction of the difluorophenyl group. The pyrimidine ring is then constructed, and the carbaldehyde group is introduced in the final steps. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: 2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid.
Reduction: 2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The difluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the diazepane ring can influence the compound’s overall conformation and activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(2,4-Difluorophenyl)-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde: Lacks the methyl group, which may affect its chemical properties and biological activity.
2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyridine-5-carbaldehyde: Contains a pyridine ring instead of a pyrimidine ring, which can influence its reactivity and applications.
Uniqueness
The unique combination of the difluorophenyl, methyl, diazepane, and pyrimidine groups in 2-[4-(2,4-Difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
2-[4-(2,4-difluorophenyl)-7-methyl-1,4-diazepan-1-yl]pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-12-4-5-22(16-3-2-14(18)8-15(16)19)6-7-23(12)17-20-9-13(11-24)10-21-17/h2-3,8-12H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUESYZUOSXEIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1C2=NC=C(C=N2)C=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2545190.png)
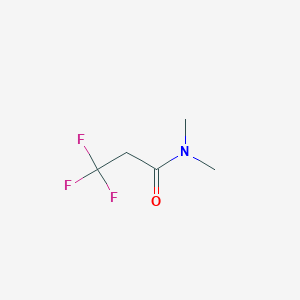
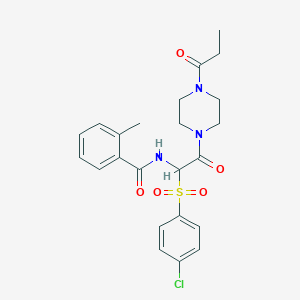
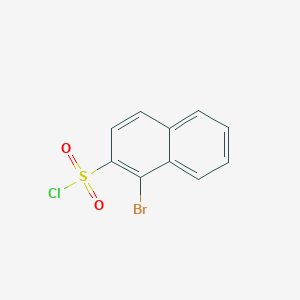
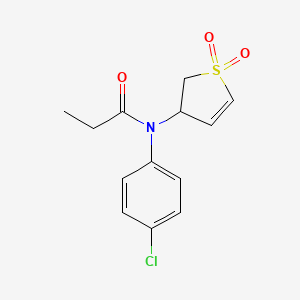
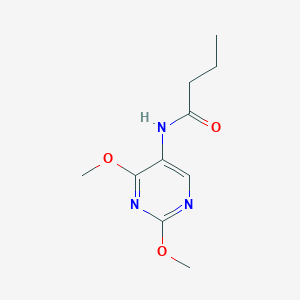
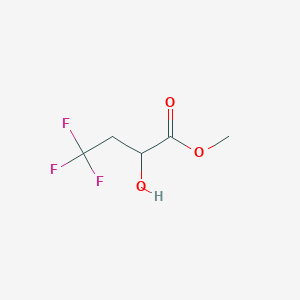
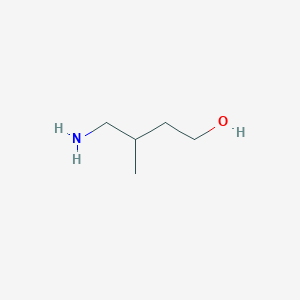
![N-(2,4-Difluorophenyl)-N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)prop-2-enamide](/img/structure/B2545205.png)
![9-bromo-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2545206.png)
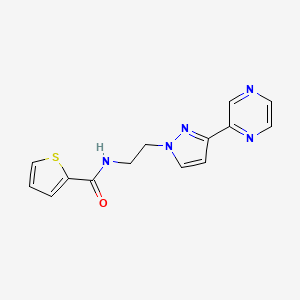
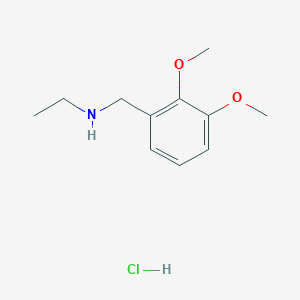
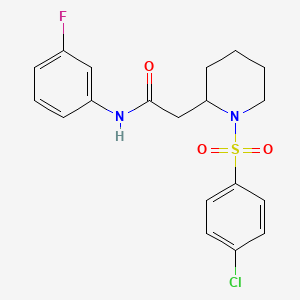
![2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide](/img/new.no-structure.jpg)
